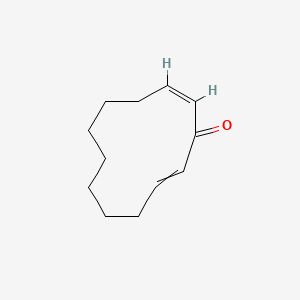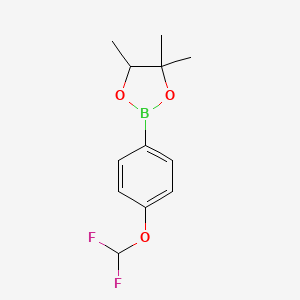
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-cis-Retinoic acid, also known as isotretinoin, is a derivative of vitamin A. It is a retinoid, meaning it is chemically related to vitamin A and is found in small quantities naturally in the body. This compound is widely known for its use in the treatment of severe acne and other skin disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinoic acid typically involves the isomerization of all-trans-retinoic acid. One common method is the condensation of a trans-β-C15-aldehyde with ethyl senecioate in the presence of sodium or lithium amide in liquid ammonia, which yields 13-cis-retinoic acid . Another method involves the reaction between 4-hydroxy-3-methyl-butenolide and a pentadienyltriarylphosphonium salt in the presence of lithium hydroxide and dimethylformamide .
Industrial Production Methods: Industrial production of 13-cis-Retinoic acid often involves similar synthetic routes but on a larger scale. The process aims to achieve high purity and stability without using heavy metals at any step .
化学反应分析
Types of Reactions: 13-cis-Retinoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 4-oxo-13-cis-retinoic acid.
Isomerization: It can undergo reversible cis-trans isomerization to all-trans-retinoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and various peroxides.
Isomerization: This reaction can occur spontaneously or be catalyzed by light or heat.
Major Products:
Oxidation: 4-oxo-13-cis-retinoic acid.
Isomerization: All-trans-retinoic acid.
科学研究应用
13-cis-Retinoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for quantifying retinoids.
Biology: Studied for its role in cell differentiation and apoptosis.
Industry: Used in the formulation of dermatological products and cosmetics.
作用机制
The mechanism of action of 13-cis-Retinoic acid involves several pathways:
Reduction of Sebum Production: It reduces the size and secretion of sebaceous glands.
Induction of Apoptosis: It induces apoptosis in sebaceous gland cells, partly by increasing the expression of neutrophil gelatinase-associated lipocalin.
Gene Expression Modulation: It modulates gene expression through retinoic acid receptors and retinoid X receptors.
相似化合物的比较
All-trans-Retinoic Acid (Tretinoin): Another isomer of retinoic acid used in acne treatment.
9-cis-Retinoic Acid (Alitretinoin): Used in the treatment of chronic hand eczema and Kaposi’s sarcoma.
Uniqueness: 13-cis-Retinoic acid is unique due to its specific isomeric form, which provides distinct pharmacological properties. It is particularly effective in reducing sebum production and inducing apoptosis in sebaceous glands, making it highly effective in treating severe acne .
属性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11-,15-8+,16-14+ |
InChI 键 |
SHGAZHPCJJPHSC-WBBXYVSWSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C(=O)O)\C)\C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
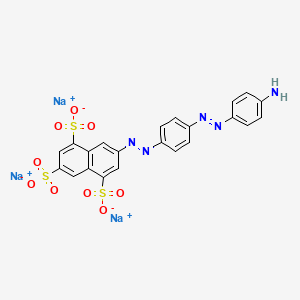
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
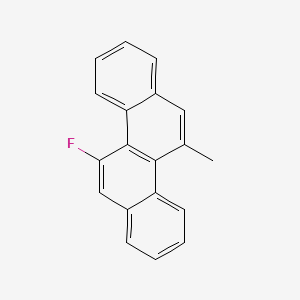
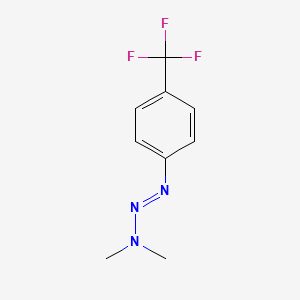
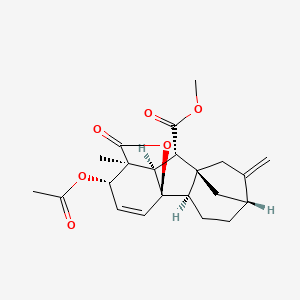
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
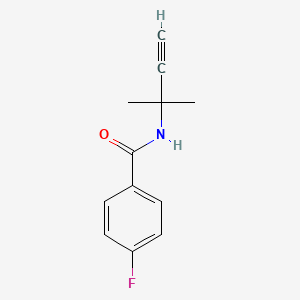
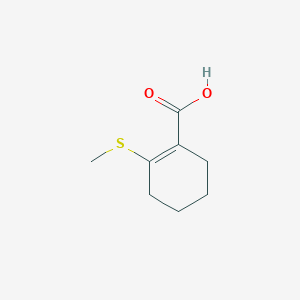
![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
